molecular formula C14H19NO4 B554507 N-Cbz-D-leucine CAS No. 28862-79-5

N-Cbz-D-leucine

Cat. No. B554507
CAS RN: 28862-79-5
M. Wt: 265.3 g/mol
InChI Key: USPFMEKVPDBMCG-GFCCVEGCSA-N
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Description

Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular formula of N-Cbz-D-leucine is C14H19NO4 . The InChI key is USPFMEKVPDBMCG-GFCCVEGCSA-N . The canonical SMILES structure is CC©CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 .


Chemical Reactions Analysis

N-Cbz-D-leucine is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .


Physical And Chemical Properties Analysis

N-Cbz-D-leucine has a molecular weight of 265.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The XLogP3-AA is 2.8 .

Scientific Research Applications

Summary of the Application

N-Cbz-D-leucine is used in a one-pot synthesis of amides from N-Cbz-protected amines . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Methods of Application

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . A variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Results or Outcomes

This method has been found to be highly effective for the synthesis of amides, offering a promising approach for facile amidation .

2. Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu

Summary of the Application

N-Cbz-D-leucine is used in the non-enzymatic synthesis of the dipeptide N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu) .

Methods of Application

The synthesis is carried out using a reversed micellar system composed of bis(2-ethylhexyl) sodium sulfosuccinate (AOT) as a surfactant and isooctane . The condensing agent used is N, N’-dicyclohexylcarbodiimide (DCC) .

Results or Outcomes

The maximum yield of Cbz-Phe-Leu was 0.565 at 80 hours under optimum experimental conditions .

3. Role and Mechanism of Leucine in Regulating Animal Growth and Development

Summary of the Application

Leucine, a branched-chain amino acid, is essential in regulating animal growth and development . It has been shown to stimulate protein synthesis by activating the mTORC1 signaling pathway .

Methods of Application

Leucine’s anabolic effects on muscle and other tissues are enhanced by the co-ingestion of carbohydrates and essential amino acids . It has been shown to benefit lipid metabolism and insulin sensitivity .

4. Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

Summary of the Application

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Methods of Application

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

5. Role and Mechanism of Leucine in Regulating Animal Growth and Development

Summary of the Application

Leucine, a branched-chain amino acid, is essential in regulating animal growth and development . It has been shown to stimulate protein synthesis by activating the mTORC1 signaling pathway .

Methods of Application

Leucine’s anabolic effects on muscle and other tissues are enhanced by the co-ingestion of carbohydrates and essential amino acids . It has been shown to benefit lipid metabolism and insulin sensitivity .

6. Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

Summary of the Application

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Methods of Application

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Safety And Hazards

Users should avoid dust formation and breathing mist, gas, or vapors of N-Cbz-D-leucine . Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426462
Record name N-Cbz-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-D-leucine

CAS RN

28862-79-5
Record name N-Cbz-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. Super Bright Outdoor 300W 400W 500W …
Number of citations: 0 www.sotech.co.kr
C Pérez‐Balado, P Rodríguez‐Graña… - … –A European Journal, 2009 - Wiley Online Library
… Thus, tetraamine ent-26 was sequentially coupled to the requisite amino acids N-Cbz-D-leucine 37 (1 equiv, −15 C) and N-Cbz-D-valine 3822 (1.2 equiv, 25 C) in the presence of HATU …
S Tadano, Y Sugimachi, M Sumimoto… - … A European Journal, 2016 - Wiley Online Library
… N-Cbz-d-leucine for the preparation of cristatumin C (8) and asperdimin (9), respectively (Table 4, entries 3 and 4). Even though the yield of the coupling reaction with N-Cbz-d-leucine …
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. Factory Supply High Quality N-Cbz-D-Leucine …
Number of citations: 2 www.sotech.co.kr
M Mulzer, BJ Tiegs, Y Wang, GW Coates… - Journal of the …, 2014 - ACS Publications
… To circumvent the problem associated with epimerization during the DCC coupling with N-formyl leucine, we resorted to the use of N-Cbz-d-leucine in the coupling to form 27, which …
Number of citations: 67 pubs.acs.org
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
… Factory Supply High Quality N-Cbz-D-Leucine Powder CAS. 28862- 79 -5 99% Purity. …
Number of citations: 0 www.sotech.co.kr
RD Gillard, AM Pollard, PA Sutton… - Archaeometry, 1990 - Wiley Online Library
D-aspartyl residues accumulate with time in the metabolically stable proteins found in tooth enamel, dentine and human eye lens (Helfman and Bada 1975 and 1976; Masters et al. 1977…
Number of citations: 40 onlinelibrary.wiley.com
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. Samsung 55inch Ultra Thin 1.7 mm 700 …
Number of citations: 2 www.sotech.co.kr
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. BPA Free Customize Printing Plastic …
Number of citations: 0 www.sotech.co.kr
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. Runtz Packaging Mylar Ziplock Food Grade …
Number of citations: 0 www.sotech.co.kr

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